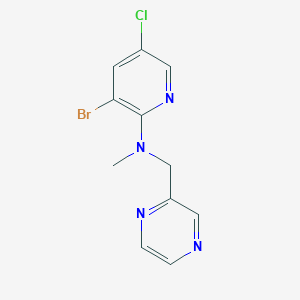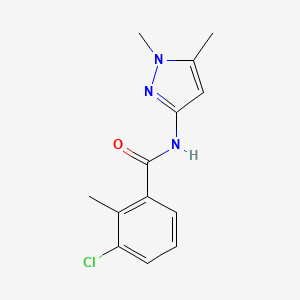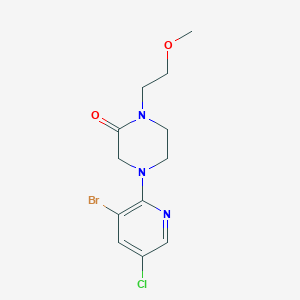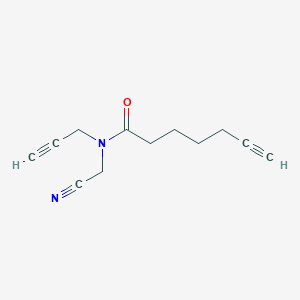![molecular formula C16H20N2O3 B6625466 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol, also known as DMPEA, is a chemical compound that has garnered significant interest in scientific research. It belongs to the family of phenols and has been used in various studies due to its unique properties.
作用機序
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol's mechanism of action is not fully understood. However, it has been suggested that it may act as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines. 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues. 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been shown to have anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of using 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol in lab experiments is its unique properties, which make it a promising candidate for various therapeutic applications. However, one of the limitations of using 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol research. One area of interest is the development of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol's mechanism of action and its potential use as an antioxidant and anti-inflammatory agent. Finally, studies are needed to determine the safety and efficacy of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol in humans.
Conclusion:
In conclusion, 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is a promising compound that has been used in various scientific research studies. It has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases, and its unique properties make it a promising candidate for further research. However, its potential toxicity and lack of understanding of its mechanism of action highlight the need for further research.
合成法
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol can be synthesized by several methods, including the reduction of 3,4-dimethoxypyridine-2-carbaldehyde with sodium borohydride, followed by the reaction with 3-chloro-1-(ethylamino)propan-2-ol. Another method involves the reaction of 3,4-dimethoxypyridine-2-carbaldehyde with ethylamine and 3-chloropropanol in the presence of sodium hydroxide.
科学的研究の応用
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been used in various scientific research studies due to its unique properties. It has been shown to have potential anti-inflammatory and antioxidant effects. 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has also been used as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been studied for its potential use as an analgesic and anticonvulsant agent.
特性
IUPAC Name |
3-[(3,4-dimethoxypyridin-2-yl)methyl-ethylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-18(12-6-5-7-13(19)10-12)11-14-16(21-3)15(20-2)8-9-17-14/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQTMWIPQPXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CC(=C1OC)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)


![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)